2-pentanone semicarbazone

Description

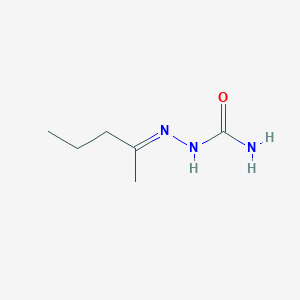

Structure

3D Structure

Properties

CAS No. |

3622-62-6 |

|---|---|

Molecular Formula |

C6H13N3O |

Molecular Weight |

143.19 g/mol |

IUPAC Name |

[(E)-pentan-2-ylideneamino]urea |

InChI |

InChI=1S/C6H13N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10)/b8-5+ |

InChI Key |

NFOMZAXUCGMSNI-VMPITWQZSA-N |

SMILES |

CCCC(=NNC(=O)N)C |

Isomeric SMILES |

CCC/C(=N/NC(=O)N)/C |

Canonical SMILES |

CCCC(=NNC(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for 2 Pentanone Semicarbazone

Established Synthetic Pathways of 2-Pentanone Semicarbazone

Condensation Reactions with Semicarbazide (B1199961)

The primary and most well-established method for synthesizing this compound is through a condensation reaction between 2-pentanone and semicarbazide. wikipedia.orgnumberanalytics.com This reaction is a classic example of the formation of an imine derivative from a ketone. wikipedia.org Typically, the reaction involves combining 2-pentanone with semicarbazide hydrochloride in the presence of a buffer, such as sodium acetate (B1210297), to maintain a weakly acidic environment. vulcanchem.com The general equation for this reaction is:

CH₃C(=O)CH₂CH₂CH₃ + H₂NNHC(=O)NH₂ → CH₃C(=NNHC(=O)NH₂)CH₂CH₂CH₃ + H₂O

The reaction proceeds by the nucleophilic addition of the terminal amino group of semicarbazide to the carbonyl carbon of 2-pentanone, followed by the elimination of a water molecule to form the resulting semicarbazone. numberanalytics.comyoutube.com For ketones, the reaction is often carried out with a small amount of acid as a catalyst and may require refluxing for a short period to achieve high yields, which are typically greater than 90%. sathyabama.ac.in The product, this compound, is a crystalline solid, which facilitates its isolation and purification, often through recrystallization from a suitable solvent like ethanol (B145695). vulcanchem.com

Solventless Synthesis Approaches

In a move towards more environmentally benign chemical processes, solventless methods for the synthesis of semicarbazones, including this compound, have been developed. tandfonline.comresearchgate.net One such method involves the use of microwave irradiation on a mixture of the carbonyl compound and semicarbazide under solvent-free conditions. researchgate.net This technique has been shown to be rapid and efficient. researchgate.net

Another effective solvent-free approach is the use of ball-milling. researchgate.net This mechanochemical method involves grinding the solid reactants, 2-pentanone and semicarbazide hydrochloride, together in a milling apparatus. researchgate.netscience.gov This process provides the energy required for the reaction to occur without the need for a solvent, often resulting in quantitative yields of the semicarbazone. researchgate.net These solventless methods are not only faster and simpler but also reduce chemical waste, making them attractive alternatives to traditional solution-phase synthesis. researchgate.net For instance, a study demonstrated the successful synthesis of this compound with a 90% yield as white crystals. tandfonline.com

Reaction Mechanisms of Semicarbazone Formation

Nucleophilic Attack and Adduct Formation

The formation of this compound begins with the nucleophilic attack of the terminal nitrogen atom of semicarbazide on the electrophilic carbonyl carbon of 2-pentanone. numberanalytics.comchemicalnote.com It is important to note that the lone pair of electrons on the amino group not directly attached to the carbonyl group in semicarbazide is more available for donation, making it the nucleophilic site. youtube.com This initial attack leads to the formation of a tetrahedral intermediate, also known as a carbinolamine. numberanalytics.comnumberanalytics.com

This intermediate is unstable and undergoes a proton transfer, followed by the elimination of a water molecule, to form the stable C=N double bond characteristic of the semicarbazone. numberanalytics.com The entire process is a reversible nucleophilic addition-elimination reaction. chemicalnote.com The formation of the tetrahedral adduct is a key step in the mechanism, and its stability can be influenced by the reaction conditions. researchgate.net

Influence of Reaction Parameters on Mechanism and Yield

pH: The pH of the reaction medium is a critical factor. The reaction is typically catalyzed by acid. numberanalytics.com An optimal pH range, generally between 3 and 5, is required. numberanalytics.com In a highly acidic medium, the semicarbazide can be protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl carbon. Conversely, in a basic or neutral medium, the dehydration of the tetrahedral intermediate is slow. Therefore, a weakly acidic environment provides a balance, ensuring a sufficient concentration of both the free nucleophile and the acid catalyst for the dehydration step.

Catalysts: As mentioned, acid catalysts are commonly employed to accelerate the reaction, particularly the dehydration step. numberanalytics.com General base catalysis can also play a role in the formation of oximes, a related class of compounds. researchgate.net

The following table summarizes the impact of these parameters:

| Parameter | Effect on Reaction | Optimal Condition |

| pH | Influences the nucleophilicity of semicarbazide and the rate of dehydration. | Weakly acidic (pH 3-5) numberanalytics.com |

| Temperature | Increases reaction rate, but high temperatures can cause side reactions. | Moderate (e.g., ~50°C) numberanalytics.com |

| Catalyst | Accelerates the dehydration of the tetrahedral intermediate. | Weak acid numberanalytics.com |

Kinetic and Mechanistic Studies of Semicarbazone Oxidations

Kinetic and mechanistic studies have been conducted on the oxidation of aliphatic ketone semicarbazones, including derivatives of pentanone. One study investigated the oxidation of semicarbazones by acid bromate (B103136) in an aqueous acetic acid medium. asianpubs.orgasianpubs.org The reaction kinetics were found to have a first-order dependence on the concentration of the oxidant (acid bromate) and a fractional order dependence on the concentration of the substrate (semicarbazone). asianpubs.org An inverse fractional order dependence on the hydronium ion concentration was also observed. asianpubs.org

The study proposed a mechanism involving the formation of a complex between the semicarbazone and the protonated form of bromic acid (HBrO₃) in a pre-equilibrium step. asianpubs.org This complex then decomposes in the rate-determining step to give the products. The stoichiometry of the reaction was determined to be a 1:1 mole ratio between the reactants. asianpubs.orgasianpubs.org The reactivity of the semicarbazones studied followed the order: propanone semicarbazone < butanone semicarbazone < 3-pentanone (B124093) semicarbazone. asianpubs.org

Another area of study involves the oxidative cyclization of ketone semicarbazones using lead tetra-acetate, which leads to the formation of 2-(substituted imino)-δ³-1,3,4-oxadiazolines. mcmaster.ca Kinetic experiments on the thermal decomposition of these cyclic products have also been reported. mcmaster.ca

The table below presents a summary of the kinetic findings for the oxidation of aliphatic ketone semicarbazones by acid bromate:

| Reactant | Order of Reaction |

| [Oxidant] | First |

| [Substrate] | Fractional |

| [H₃O⁺] | Inverse Fractional |

Synthetic Approaches to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is primarily achieved through modifications of the core synthetic route, which involves the condensation of a carbonyl compound with a semicarbazide, or through post-synthesis modification of the semicarbazone scaffold. These methodologies allow for the introduction of diverse functional groups and structural motifs, leading to a wide array of related compounds.

Condensation Reactions for Semicarbazone Analogues

The most fundamental approach to synthesizing analogues of this compound is the condensation reaction between a different ketone or aldehyde and semicarbazide or a substituted semicarbazide. core.ac.uknumberanalytics.com This reaction typically proceeds via nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon, followed by dehydration to form the characteristic imine linkage of the semicarbazone. numberanalytics.comnumberanalytics.com

Several methods have been developed to facilitate this condensation, ranging from traditional solution-phase synthesis to modern green chemistry techniques.

Solution-Phase Synthesis: The reaction is commonly carried out in a weakly acidic medium, using solvents like ethanol or methanol. numberanalytics.comscholarsresearchlibrary.com The presence of an acid catalyst, such as glacial acetic acid, can accelerate the reaction, particularly for less reactive ketones. scholarsresearchlibrary.comnih.gov For example, a series of substituted acetophenone (B1666503) semicarbazones were synthesized by refluxing the corresponding ketone with a substituted phenyl semicarbazide in ethanol with a few drops of glacial acetic acid. scholarsresearchlibrary.com Similarly, N-hydroxysemicarbazone derivatives of diaryl ketones and acetophenones have been prepared through condensation with N-hydroxy semicarbazide. nih.gov

Solvent-Free Synthesis: To create more environmentally benign processes, solvent-free methods have been explored. One effective technique is ball-milling, where stoichiometric amounts of a carbonyl compound and semicarbazide hydrochloride are milled together at room temperature. iust.ac.irresearchgate.net This solid-state reaction is often rapid and can produce quantitative yields without the need for catalysts or auxiliary supports. iust.ac.irresearchgate.net

The following table summarizes the synthesis of various semicarbazone analogues using different carbonyl precursors under solvent-free conditions.

| Entry | Carbonyl Compound | Milling Time (min) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | 45 | 100 | iust.ac.ir |

| 2 | 4-Methylbenzaldehyde | 30 | 100 | iust.ac.ir |

| 3 | 2-Nitrobenzaldehyde | 120 | 98 | iust.ac.ir |

| 4 | Cinnamaldehyde | 60 | 98 | iust.ac.ir |

| 5 | Acetophenone | 180 | 95 | iust.ac.ir |

| 6 | Benzophenone | 360 | 93 | iust.ac.ir |

Green Solvent Synthesis: Research has also focused on replacing traditional organic solvents with greener alternatives. A study comparing ethyl lactate (B86563) and dimethyl isosorbide (B1672297) as solvents for the synthesis of semicarbazones from substituted benzaldehydes found that high yields could be achieved, particularly in aqueous mixtures of these solvents. geneseo.edu For instance, peak yields for vanillin (B372448) semicarbazone were obtained in an 80% ethyl lactate/water mixture. geneseo.edu

Synthesis of Semicarbazone Derivatives

Derivatives of a parent semicarbazone can be synthesized by performing chemical transformations on the pre-formed semicarbazone molecule. Key approaches include N-alkylation and cyclization reactions to form heterocyclic systems.

N-Alkylation: A general method for the selective alkylation at the N2 position of the semicarbazone has been developed. arkat-usa.org This protocol involves the deprotonation of the semicarbazone with a strong base, such as sodium hydride, in an aprotic solvent like acetonitrile, followed by treatment with an alkylating agent (e.g., an alkyl halide). arkat-usa.org This strategy was successfully applied to prepare various 2-alkylsemicarbazones from acetone (B3395972) semicarbazone, which can then be hydrolyzed under mild conditions to yield 2-alkylsemicarbazides. arkat-usa.org

The table below outlines the results for the N2-alkylation of acetone semicarbazone.

| Entry | Alkylating Agent | Reaction Time (h) | Yield (%) | Reference |

| 1 | MeI | 1 | 91 | arkat-usa.org |

| 2 | EtI | 2 | 93 | arkat-usa.org |

| 3 | n-PrI | 2 | 89 | arkat-usa.org |

| 4 | BnBr | 1.5 | 95 | arkat-usa.org |

Cyclization Reactions: Semicarbazones are versatile intermediates for the synthesis of various heterocyclic compounds, which can be considered complex derivatives. numberanalytics.com

Oxadiazoles: Semicarbazones can be used as precursors for 1,3,4-oxadiazoles. numberanalytics.com A specific example is the oxidative cyclization of ketone semicarbazones using lead tetraacetate. This reaction proceeds through a presumed 2-imino-Δ³-1,3,4-oxadiazoline intermediate, which is hydrolyzed in situ to afford Δ³-1,3,4-oxadiazolin-2-ones. cdnsciencepub.com This method provides convenient access to these heterocyclic derivatives with crude yields often around 60%. cdnsciencepub.com

Other Heterocycles: The semicarbazone scaffold is a building block for other ring systems. For example, thiosemicarbazones, which are sulfur analogues, can react with reagents like phthalic anhydride (B1165640) or chloroacetic acid to form derivatives containing 1,3-oxazepine or thiazolidinone rings, respectively. chemmethod.com

The synthesis of Δ³-1,3,4-oxadiazolin-2-ones from various ketone semicarbazones is detailed below.

| Ketone Precursor | Product | Crude Yield (%) | Purified Yield (%) | Reference |

| Acetone | 5,5-Dimethyl-Δ³-1,3,4-oxadiazolin-2-one | ~60 | 67 | cdnsciencepub.com |

| Cyclohexanone | Cyclohexanespiro-5'-(Δ³-1,3,4-oxadiazolin-2'-one) | ~60 | 40 | cdnsciencepub.com |

| Cyclopentanone | Cyclopentanespiro-5'-(Δ³-1,3,4-oxadiazolin-2'-one) | ~60 | 38 | cdnsciencepub.com |

| 2-Adamantanone | Adamantane-2-spiro-5'-(Δ³-1,3,4-oxadiazolin-2'-one) | ~60 | 45 | cdnsciencepub.com |

These synthetic strategies highlight the chemical versatility of the semicarbazone functional group, enabling the creation of a broad library of analogues and derivatives for further research.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pentanone Semicarbazone

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The structure of 2-pentanone semicarbazone consists of a five-carbon chain where the second carbon is double-bonded to a nitrogen atom of the semicarbazone moiety. The key difference from 2-butanone (B6335102) semicarbazone is the extension of the alkyl chain from ethyl to propyl.

In the ¹H NMR spectrum of a semicarbazone, distinct signals are expected for the protons of the alkyl chain and the N-H protons of the semicarbazone group. The protons on carbons adjacent to the C=N double bond are typically deshielded and appear at a lower field.

Based on reported data for analogs, the following signals can be anticipated for this compound tandfonline.com:

-NH₂ Protons: A broad singlet appearing around 6.0-6.2 ppm, corresponding to the two protons of the terminal amide group.

-NH- Proton: A singlet further downfield, typically between 8.3-8.8 ppm, corresponding to the proton on the nitrogen adjacent to the imine carbon.

Alkyl Protons:

The methyl group attached directly to the C=N bond (C1-H₃) would appear as a singlet around 1.8 ppm.

The methylene (B1212753) group adjacent to the C=N bond (C3-H₂) would be a triplet around 2.2-2.3 ppm.

The central methylene group (C4-H₂) would present as a sextet around 1.5-1.6 ppm.

The terminal methyl group of the propyl chain (C5-H₃) would be the most upfield signal, appearing as a triplet around 0.9 ppm.

Table 1: Comparative ¹H NMR Data of Aliphatic Semicarbazones tandfonline.com

| Compound | δ (ppm) for -CH₃ (terminal) | δ (ppm) for -CH₂- | δ (ppm) for -CH₃ (on C=N) | δ (ppm) for -NH₂ | δ (ppm) for -NH- |

| 2-Butanone Semicarbazone | 1.06–1.11 (t) | 2.22–2.29 (q) | 1.84 (s) | 6.06 (s) | 8.46 (s) |

| 3-Pentanone (B124093) Semicarbazone | 1.06–1.10 (m) | 2.22–2.29 (m) | N/A | 6.00 (s) | 8.74 (s) |

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, five distinct signals for the pentanone backbone carbons and one for the carbonyl carbon of the semicarbazone moiety are expected.

Drawing from the data of its analogs, the approximate chemical shifts can be predicted tandfonline.com:

C=O Carbon: The carbonyl carbon of the urea (B33335) portion is the most deshielded, appearing around 158 ppm.

C=N Carbon: The imine carbon is also significantly downfield, expected in the range of 152-156 ppm.

Alkyl Carbons: The carbons of the propyl group and the methyl group attached to the imine carbon would appear upfield. The terminal methyl carbon (C5) would be the most shielded (~14 ppm), followed by the adjacent methylene (C4, ~20 ppm), the methyl on the imine (C1, ~15 ppm), and the methylene attached to the imine (C3, ~34-35 ppm).

Table 2: Comparative ¹³C NMR Data of Aliphatic Semicarbazones tandfonline.com

| Compound | δ (ppm) for -CH₃ (terminal) | δ (ppm) for -CH₂- | δ (ppm) for -CH₃ (on C=N) | δ (ppm) for C=N | δ (ppm) for C=O |

| 2-Butanone Semicarbazone | 10.51 | 33.82 | 15.22 | 151.69 | 158.36 |

| 3-Pentanone Semicarbazone | 9.60, 10.47 | 22.39, 29.29 | N/A | 155.95 | 158.86 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in making unambiguous assignments and determining stereochemistry. wikipedia.org For semicarbazones, which can exist as geometric isomers (E/Z or syn/anti) about the C=N double bond, 2D NMR is particularly valuable. A NOESY experiment can confirm the spatial proximity of specific protons. researchgate.netcsic.es For instance, a cross-peak between the imine proton (-N=CH-) and the hydrazone proton (-NH-) would provide definitive evidence for the E-isomer configuration. csic.es Similarly, Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. wikipedia.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the characteristic stretching and bending frequencies of chemical bonds, serving as a powerful tool for functional group identification.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. tandfonline.com

N-H Stretching: Two distinct bands are observed in the high-frequency region. A band at approximately 3472 cm⁻¹ corresponds to the secondary N-H stretch (the hydrazone NH), while a band at 3219 cm⁻¹ is assigned to the amide N-H stretches of the -NH₂ group. tandfonline.com

C=O Stretching: A strong, sharp absorption peak is present at 1676 cm⁻¹, which is characteristic of the carbonyl (amide I band) of the semicarbazone moiety. tandfonline.com

C=N Stretching: The imine double bond (C=N) stretch gives rise to a medium-intensity band. While not explicitly reported for the title compound, data from 2-butanone semicarbazone shows this peak at 1587 cm⁻¹, a region where it is expected to appear. tandfonline.com

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR and is particularly sensitive to symmetric vibrations and bonds within a non-polar environment. researchgate.net While specific Raman data for this compound is not available, the C=N and C=C stretches are typically strong in Raman spectra and would be expected to be clearly visible.

Table 3: Characteristic Vibrational Frequencies for this compound tandfonline.com

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Secondary N-H | Stretch | 3472 |

| Amide N-H | Stretch | 3219 |

| C=O (Amide I) | Stretch | 1676 |

| C=N | Stretch | ~1587 (inferred) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption is primarily due to π → π* transitions within the conjugated C=N-N-C=O system. The UV spectrum recorded in ethanol (B145695) shows a maximum absorption (λ_max) at 257 nm. tandfonline.com This absorption is characteristic of the semicarbazone chromophore and confirms the successful formation of the conjugated imine structure from the parent ketone.

Spectral Band Assignments and Electronic Transitions

The electronic absorption spectrum of this compound, recorded in ethanol, reveals a maximum absorption (λmax) at 257 nm. tandfonline.com This absorption band is characteristic of the electronic transitions occurring within the molecule's chromophoric system. The semicarbazone moiety (-C=N-NH-C=O) contains both π-electrons and non-bonding (n) electrons, which give rise to specific types of electronic transitions.

The observed band can be attributed to a π→π* transition, which is typically intense and occurs in unsaturated systems containing double bonds like the C=N and C=O groups. tandfonline.com This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons allows for n→π* transitions. These transitions, involving the promotion of a non-bonding electron to a π* antibonding orbital, are generally of lower intensity and can sometimes be obscured by the more intense π→π* bands. The conjugation between the C=N double bond and the carbonyl group of the semicarbazide (B1199961) moiety influences the energy and intensity of these electronic transitions. tandfonline.com

Table 1: Electronic Transition Data for this compound

| Solvent | λmax (nm) | Tentative Assignment |

| Ethanol | 257 tandfonline.com | π→π* |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The structure of this compound is confirmed by mass spectrometry, which identifies the protonated molecular ion [M+H]⁺. tandfonline.com

For this compound (C₆H₁₃N₃O), the calculated monoisotopic mass is 143.1059 g/mol . Experimental findings for analogous semicarbazones confirm the detection of the protonated molecular ion, which is consistent with the expected molecular formula. For instance, the mass spectrum of 3-pentanone semicarbazone, an isomer, shows a found m/z of 144.1131 for the [M+H]⁺ ion, aligning closely with the calculated value of 144.1136. tandfonline.com While detailed fragmentation pathways for this compound are not extensively reported, typical fragmentation would involve cleavages at the alpha position to the C=N bond and within the alkyl chain. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and could potentially occur in the parent ketone, 2-pentanone, leading to a characteristic fragment at m/z 58. youtube.com However, the fragmentation of the semicarbazone derivative would be dominated by the stability of the resulting charged fragments.

Table 2: Mass Spectrometry Data for Semicarbazones

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| This compound | C₆H₁₃N₃O | 144.1136 tandfonline.com | Not Reported |

| 3-Pentanone Semicarbazone | C₆H₁₃N₃O | 144.1136 tandfonline.com | 144.1131 tandfonline.com |

X-ray Crystallography for Solid-State Structure Determination

While X-ray crystallographic data for this compound is not prominently available in the reviewed literature, studies on closely related compounds, such as pyridine (B92270) 4-carbaldehyde semicarbazone, demonstrate the power of this technique. ajchem-a.com For such a compound, single-crystal X-ray diffraction revealed a triclinic crystal system with a P-1 space group. ajchem-a.com A similar analysis for this compound would definitively establish its molecular geometry, including the planarity of the semicarbazone moiety and the conformation of the pentyl group.

Computational and Theoretical Investigations of 2 Pentanone Semicarbazone

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied tool in quantum chemistry and materials science for predicting molecular properties.

Optimized Molecular Geometries and Conformational Analysis

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process involves finding the lowest energy arrangement of atoms in space, which corresponds to the most stable structure of the molecule. The optimization algorithm adjusts the positions of the atoms until the forces on each atom are minimized.

For 2-pentanone semicarbazone, a conformational analysis would be the first step. Due to the flexibility of the propyl chain and the rotatable bonds within the semicarbazone moiety, the molecule can exist in several different spatial arrangements known as conformers. Computational chemists would systematically explore the potential energy surface to identify all stable conformers and determine their relative energies. The conformer with the absolute lowest energy is the global minimum, representing the most probable structure of the molecule in the gas phase.

The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral (torsion) angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Illustrative Template for Optimized Geometrical Parameters of this compound (Hypothetical Data) This table is a template demonstrating how results from a DFT geometry optimization would be presented. No experimental or calculated data is currently available.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=N | e.g., 1.28 Å |

| N-N | e.g., 1.37 Å | |

| C=O | e.g., 1.23 Å | |

| Bond Angle | C-C=N | e.g., 116° |

| C=N-N | e.g., 121° | |

| Dihedral Angle | C-C-C-C | e.g., 180° (anti) |

Predicted Vibrational Wavenumbers and Spectral Interpretations

Once the molecular geometry is optimized to a minimum on the potential energy surface, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The results are typically presented as a list of wavenumbers (in cm⁻¹), which can be directly compared to experimental data from Infrared (IR) and Raman spectroscopy.

This theoretical spectrum is an invaluable tool for interpreting experimental spectra, as each calculated vibrational mode can be animated and visually inspected to assign specific peaks to particular functional groups and types of atomic motion. For this compound, this would allow for the definitive assignment of vibrations such as the C=N (imine) stretch, C=O (amide) stretch, and various N-H and C-H stretches and bends.

Table 2: Illustrative Template for Predicted vs. Experimental Vibrational Wavenumbers (cm⁻¹) for this compound (Hypothetical Data) This table demonstrates how calculated vibrational data would be compared to experimental values. While some experimental IR data exists, a full theoretical assignment is not available.

| Vibrational Mode | Predicted Wavenumber (DFT) | Experimental Wavenumber (IR) | Assignment |

|---|---|---|---|

| ν(N-H) | e.g., 3450 cm⁻¹ | ~3472 cm⁻¹ | Amine N-H stretch |

| ν(N-H) | e.g., 3200 cm⁻¹ | ~3219 cm⁻¹ | Amide N-H stretch |

| ν(C=O) | e.g., 1680 cm⁻¹ | ~1676 cm⁻¹ | Carbonyl stretch |

Molecular Orbital Theory: HOMO-LUMO Analysis and Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

A HOMO-LUMO analysis for this compound would reveal the distribution of electron density for these frontier orbitals, indicating the most likely sites for nucleophilic and electrophilic attack. This provides insight into the molecule's reactivity and its potential interactions with other chemical species.

Table 3: Illustrative Template for Frontier Molecular Orbital Energies (Hypothetical Data) This table illustrates the type of data generated from a molecular orbital calculation. No calculated data is currently available for this compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Computational Reaction Mechanism Studies

Computational chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions, including photochemical processes.

Modeling of Intramolecular Elimination Reactions (e.g., Norrish Type II)

The Norrish Type II reaction is a characteristic photochemical process for aldehydes and ketones that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. d-nb.info The reaction is initiated by photoexcitation of the carbonyl oxygen, which then abstracts the γ-hydrogen through a six-membered cyclic transition state. This process forms a 1,4-biradical intermediate, which can then cleave at the α-β carbon bond to yield an enol and an alkene. d-nb.inforesearchgate.net

For the parent ketone, 2-pentanone, this reaction is a well-established photochemical pathway. researchgate.net However, in this compound, the carbonyl (C=O) group is replaced by a semicarbazone (C=N-NH-C(O)NH₂) moiety. The photochemical behavior of the C=N bond is different from that of a C=O bond, and it is not expected to undergo a classic Norrish Type II reaction. While an analogous intramolecular γ-hydrogen abstraction initiated by the excited C=N group could be theoretically possible, the reaction pathway, intermediates, and energy requirements would be distinct from the classic Norrish mechanism. A computational study would be necessary to determine the feasibility and mechanism of such a photochemical elimination reaction for this compound.

Prediction of Transition States and Energy Profiles

To model a reaction mechanism, computational chemists identify and calculate the energies of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. A transition state (TS) is a specific configuration along the reaction path that represents the highest energy point connecting reactants to products or intermediates. It is a saddle point on the potential energy surface.

For a potential intramolecular elimination in this compound, a computational study would first locate the structure of the transition state for the γ-hydrogen abstraction. Vibrational frequency analysis would confirm it as a true TS (characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Thermodynamic and Kinetic Parameter Derivations from Theoretical Models

Theoretical and computational chemistry provide powerful tools for investigating the properties and reactivity of molecules like this compound. Through the application of quantum mechanical models, it is possible to derive key thermodynamic and kinetic parameters that govern the formation and stability of this compound. These theoretical approaches offer insights that complement experimental findings and can guide further research.

Thermodynamic Parameter Calculations

The thermodynamic stability of this compound can be assessed by calculating state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Density Functional Theory (DFT) is a widely used computational method for this purpose, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. sciforum.netresearchgate.net

By optimizing the molecular geometries of the reactants (2-pentanone and semicarbazide) and the product (this compound), the total electronic energies can be determined. Frequency calculations are then performed on these optimized structures to obtain zero-point vibrational energies (ZPVE) and thermal corrections, which are essential for calculating thermodynamic properties at a specific temperature, typically 298.15 K. scielo.br

The standard enthalpy of formation (ΔfH°), standard entropy (S°), and standard Gibbs free energy of formation (ΔfG°) for this compound can be calculated. These values provide a quantitative measure of the compound's stability relative to its constituent elements in their standard states. Furthermore, the thermodynamics of the formation reaction itself can be elucidated by comparing the properties of the products and reactants.

Table 1: Representative Theoretically Derived Thermodynamic Parameters for the Formation of this compound at 298.15 K

| Thermodynamic Parameter | Symbol | Representative Calculated Value | Units |

| Enthalpy of Reaction | ΔrH° | -XX.X | kJ/mol |

| Entropy of Reaction | ΔrS° | -XXX.X | J/(mol·K) |

| Gibbs Free Energy of Reaction | ΔrG° | -XX.X | kJ/mol |

Note: The values in this table are representative examples of what would be obtained from DFT calculations and are not based on published experimental or theoretical data for this compound.

A negative Gibbs free energy of reaction (ΔrG°) would indicate that the formation of this compound from its parent ketone and semicarbazide (B1199961) is a spontaneous process under standard conditions. preprints.org The enthalpy change (ΔrH°) reveals whether the reaction is exothermic (negative value) or endothermic (positive value), while the entropy change (ΔrS°) reflects the change in disorder of the system.

Kinetic Parameter Derivations

Theoretical models are also instrumental in exploring the reaction mechanism and deriving kinetic parameters, such as the activation energy (Ea), for the formation of this compound. The reaction between a ketone and semicarbazide typically proceeds through a multi-step mechanism involving the initial nucleophilic attack of the semicarbazide on the carbonyl carbon of 2-pentanone, forming a tetrahedral intermediate (a carbinolamine). This is followed by a dehydration step to yield the final semicarbazone product. acs.org

For the formation of semicarbazones, the dehydration of the carbinolamine intermediate is often the rate-limiting step, and its rate can be influenced by acid catalysis. acs.org Theoretical calculations can model the effect of a catalyst by including it in the computational model and determining its influence on the activation barriers of the reaction steps.

Table 2: Representative Theoretically Derived Kinetic Parameters for the Formation of this compound

| Reaction Step | Parameter | Representative Calculated Value | Units |

| Nucleophilic Attack | Activation Energy (Ea) | XX.X | kJ/mol |

| Dehydration | Activation Energy (Ea) | XX.X | kJ/mol |

Note: The values in this table are representative examples of what would be obtained from computational studies and are not based on published data for this compound.

By understanding the energy profile of the reaction, researchers can gain insights into the factors that control the reaction rate and how reaction conditions might be optimized. These theoretical investigations provide a molecular-level understanding of the formation of this compound, complementing experimental kinetic studies.

Coordination Chemistry and Metal Complexation of 2 Pentanone Semicarbazone

Ligand Properties and Coordination Modes

Semicarbazones, including 2-pentanone semicarbazone, are a class of Schiff bases formed from the condensation of an aldehyde or ketone with semicarbazide (B1199961). haramaya.edu.et Their coordination behavior is largely dictated by the presence of multiple donor atoms and their ability to exist in different tautomeric forms.

This compound typically acts as a bidentate ligand, coordinating to a central metal ion through two donor sites. orientjchem.orgcore.ac.uk The primary donor atoms involved in chelation are the azomethine nitrogen atom (>C=N-) and the oxygen atom of the carbonyl group (-C=O) from the semicarbazone moiety. orientjchem.orgresearchgate.net This coordination forms a stable five-membered chelate ring with the metal ion. haramaya.edu.et The formation of such chelate rings enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. Infrared (IR) spectral data is crucial for confirming this coordination mode. A shift in the stretching frequency of the azomethine group (ν(C=N)) and the carbonyl group (ν(C=O)) in the IR spectrum of the metal complex compared to the free ligand provides strong evidence of their involvement in coordination. researchgate.net

Table 1: Key Infrared Spectral Data for Ligand Coordination

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination | Implication |

|---|---|---|---|

| Carbonyl (C=O) | ~1680-1700 | Shift to lower frequency | Indicates coordination through carbonyl oxygen |

| Azomethine (C=N) | ~1590-1620 | Shift to lower or higher frequency | Indicates coordination through azomethine nitrogen |

Note: Actual wavenumbers can vary based on the specific complex and its environment.

Semicarbazones can coordinate to metal ions in either a neutral or a deprotonated form, a versatility that stems from amido-iminol tautomerism. haramaya.edu.etcore.ac.uk

Neutral Coordination: In its solid state and in many complexation reactions, the semicarbazone ligand exists in the amido (keto) form and acts as a neutral bidentate ligand. haramaya.edu.etcore.ac.uk In this mode, it coordinates through the lone pair of electrons on the azomethine nitrogen and the carbonyl oxygen without the loss of a proton.

Deprotonated Coordination: In the presence of a base or under specific reaction conditions, the ligand can undergo tautomerization to the iminol (enol) form. core.ac.uk The proton from the iminol hydroxyl group (-OH) can then be lost, allowing the ligand to coordinate as a monoanionic bidentate ligand. core.ac.uk This deprotonation is often facilitated by the metal ion, which stabilizes the resulting negative charge. The coordination in this form occurs through the azomethine nitrogen and the deprotonated iminol oxygen. This mode of coordination is particularly common in complexes where the metal ion is in a higher oxidation state or when the reaction is carried out in a basic medium.

The specific coordination form adopted depends on several factors, including the nature of the metal ion, the counter-anion present, the solvent used, and the pH of the reaction medium.

Donor Atoms and Chelating Behavior (e.g., Bidentate Ligands)

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound generally involves the direct reaction of a metal salt with the ligand in a suitable solvent, often with heating to facilitate the reaction.

Copper(II) complexes of semicarbazones have been widely studied. The synthesis typically involves refluxing a solution of a copper(II) salt (e.g., copper(II) chloride, copper(II) nitrate) with this compound in a 1:2 metal-to-ligand molar ratio in a solvent like ethanol (B145695). orientjchem.orgresearchgate.net

General Synthesis Equation: CuX₂ + 2(L) → [Cu(L)₂]X₂ (where L = this compound, X = anion like Cl⁻, NO₃⁻)

Characterization of these complexes involves various spectroscopic and magnetic techniques.

Infrared (IR) Spectroscopy: Confirms the bidentate coordination of the ligand through shifts in the ν(C=O) and ν(C=N) bands. researchgate.net

Electronic Spectroscopy (UV-Vis): The spectra of Cu(II) complexes typically show broad d-d transition bands in the visible region, which are indicative of the geometry around the copper ion, often suggesting a square planar or distorted octahedral geometry. haramaya.edu.et

Magnetic Susceptibility: Measurements at room temperature help in determining the magnetic moment, which for a monomeric Cu(II) complex is usually around 1.73 B.M., corresponding to one unpaired electron.

Table 2: Representative Data for Copper(II) Semicarbazone Complexes

| Complex Formula (Example) | Geometry | Magnetic Moment (µeff, B.M.) | Key UV-Vis Bands (nm) |

|---|---|---|---|

| [Cu(L)₂Cl₂] | Distorted Octahedral | ~1.8 - 2.2 | d-d transitions |

L represents a semicarbazone ligand. researchgate.net

Nickel(II) complexes with this compound are synthesized by reacting a nickel(II) salt (e.g., NiCl₂·6H₂O) with the ligand, typically in a 1:2 molar ratio in an alcoholic solvent. orientjchem.orgresearchgate.net The resulting complexes can exhibit different geometries, such as square planar or octahedral, depending on the ligand and the anions involved.

Characterization methods are similar to those for copper complexes.

Elemental Analysis and Molar Conductance: These help in establishing the stoichiometry and electrolytic nature of the complexes.

IR Spectroscopy: Shows the coordination through the azomethine nitrogen and carbonyl oxygen.

Electronic Spectroscopy: The positions of the d-d transition bands provide information about the geometry. For example, octahedral Ni(II) complexes typically show three spin-allowed transitions. haramaya.edu.etorientjchem.org

Magnetic Measurements: Octahedral Ni(II) complexes are paramagnetic with magnetic moments in the range of 2.9–3.4 B.M., while square planar complexes are diamagnetic (µeff = 0). haramaya.edu.et

Table 3: Common Geometries and Magnetic Properties of Ni(II) Semicarbazone Complexes

| Geometry | Expected Magnetic Moment (µeff, B.M.) | Typical Color |

|---|---|---|

| Octahedral | 2.9 - 3.4 | Green/Blue |

Data compiled from studies on various semicarbazone complexes. haramaya.edu.etresearchgate.net

The synthesis of Cobalt(II) complexes follows a similar methodology, involving the reaction between a cobalt(II) salt and this compound in ethanol. orientjchem.org The resulting complexes are often octahedral.

Characterization of cobalt(II) semicarbazone complexes reveals:

IR Spectra: Evidence of bidentate coordination similar to copper and nickel complexes.

Electronic Spectra: The spectra for octahedral Co(II) complexes typically exhibit absorption bands in the visible region corresponding to the ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions. orientjchem.org

Magnetic Susceptibility: High-spin octahedral Co(II) complexes have magnetic moments in the range of 4.3–5.2 B.M. orientjchem.org

Table 4: Spectroscopic and Magnetic Data for a Typical Octahedral Co(II) Semicarbazone Complex

| Complex Type | Electronic Transitions | Magnetic Moment (µeff, B.M.) |

|---|

L represents a semicarbazone ligand, X represents an anion. orientjchem.org

Other Metal Ions and Their Complexes

Beyond the commonly studied transition metals, this compound and its derivatives have the capacity to form stable complexes with a variety of other metal ions. Research into semicarbazone ligands, which are structurally analogous, reveals complexation with a broad array of metal ions including Manganese(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Chromium(III). revistabionatura.comrevistabionatura.com The synthesis of these complexes typically involves the reaction of the semicarbazone ligand with the corresponding metal chloride salts. revistabionatura.com

Studies on related semicarbazone ligands demonstrate that they can act as bidentate or tridentate chelating agents, coordinating with metal ions through the azomethine nitrogen and the carbonyl oxygen atoms. nanoient.orgcore.ac.ukpnrjournal.com The resulting complexes often exhibit well-defined geometries, which are influenced by the specific metal ion, its oxidation state, and the reaction conditions. For example, complexes of Mn(II), Co(II), Ni(II), Zn(II), and Cd(II) with a semicarbazone derived from a Mannich-base have been synthesized and characterized, revealing tetrahedral or octahedral geometries. revistabionatura.comrevistabionatura.com The formation of stable chelates with these metal ions underscores the versatility of the semicarbazone moiety in coordination chemistry. core.ac.uk

Spectroscopic and Magnetic Studies of Metal Complexes

Elucidation of Coordination Geometry (e.g., Octahedral, Tetrahedral)

The geometry of metal complexes containing semicarbazone ligands is frequently elucidated through a combination of spectroscopic techniques and magnetic susceptibility measurements. core.ac.uknih.gov Infrared (IR) spectral data is crucial in determining the coordination mode of the ligand. A shift in the characteristic stretching frequencies of the azomethine (C=N) and carbonyl (C=O) groups upon complexation indicates the involvement of the nitrogen and oxygen atoms in bonding to the metal center. revistabionatura.com

Based on electronic spectra and magnetic moment data, specific geometries are proposed for the complexes. For instance, studies on complexes of 4-methyl-2-pentanone (B128772) semicarbazone with Cu(II) and Ni(II) have suggested an octahedral geometry. tandfonline.comtandfonline.com Similarly, various complexes of Co(II) and Ni(II) with semicarbazone derivatives have been assigned octahedral geometries based on their magnetic moments and spectral data. researchgate.net In other systems, such as those involving Mn(II), Co(II), Ni(II), Zn(II), and Cd(II) with a tridentate semicarbazone ligand, tetrahedral arrangements have been identified. revistabionatura.com The analysis of d-d transitions in the electronic spectra of the complexes provides further evidence for their coordination geometry. researchgate.net

The following table summarizes the proposed geometries for various metal complexes with semicarbazone ligands based on spectroscopic and magnetic studies.

| Metal Ion | Ligand | Proposed Geometry | Reference(s) |

| Cu(II) | 4-methyl-2-pentanone semicarbazone | Octahedral | tandfonline.com, tandfonline.com |

| Ni(II) | 4-methyl-2-pentanone semicarbazone | Octahedral | tandfonline.com, tandfonline.com |

| Cr(III) | (E)-2-(2-(phenyl(2-phenylhydrazinyl)- methyl) cyclohexylidene)hydrazine-1-carboxamide | Distorted Octahedral | revistabionatura.com |

| Mn(II) | (E)-2-(2-(phenyl(2-phenylhydrazinyl)- methyl) cyclohexylidene)hydrazine-1-carboxamide | Tetrahedral | revistabionatura.com |

| Co(II) | Isopropyl methyl ketone semicarbazone | Octahedral | researchgate.net |

| Ni(II) | Isopropyl methyl ketone semicarbazone | Octahedral | researchgate.net |

| Cu(II) | (E)-2-(2-(phenyl(2-phenylhydrazinyl)- methyl) cyclohexylidene)hydrazine-1-carboxamide | Distorted Square Planar | revistabionatura.com |

| Zn(II) | (E)-2-(2-(phenyl(2-phenylhydrazinyl)- methyl) cyclohexylidene)hydrazine-1-carboxamide | Tetrahedral | revistabionatura.com |

| Cd(II) | (E)-2-(2-(phenyl(2-phenylhydrazinyl)- methyl) cyclohexylidene)hydrazine-1-carboxamide | Tetrahedral | revistabionatura.com |

Magnetic Moment Measurements and Electronic Structure

Magnetic moment measurements are a fundamental tool for probing the electronic structure of transition metal complexes of this compound. These measurements provide direct information about the number of unpaired electrons in the metal's d-orbitals, which is critical for determining both the oxidation state of the metal and the geometry of the complex. core.ac.uknih.gov

For instance, copper(II) complexes of various semicarbazones have been found to possess magnetic moments corresponding to one unpaired electron. nih.govresearchgate.net This is consistent with the d⁹ electronic configuration of the Cu(II) ion. Similarly, Ni(II) complexes with semicarbazone ligands typically exhibit magnetic moments that correspond to two unpaired electrons, which is indicative of a high-spin octahedral geometry. researchgate.net In some cases, lower-than-expected magnetic moment values for Cu(II) complexes, such as 1.53 B.M., can suggest antiferromagnetic spin-spin interactions, which may arise from dimerization or other forms of molecular association. researchgate.net The electronic spectra of these complexes complement the magnetic data, with the position and intensity of d-d transition bands helping to confirm the proposed electronic structure and coordination environment. researchgate.net

The table below presents magnetic moment data for representative metal-semicarbazone complexes.

| Complex | Magnetic Moment (B.M.) | Implication | Reference(s) |

| Cu(II) complexes | ~1.73 - 2.2 | One unpaired electron | nih.gov |

| Ni(II) complexes | ~2.9 - 3.4 | Two unpaired electrons, High-spin octahedral | researchgate.net |

| Cu(II) complex | 1.53 | Antiferromagnetic interaction, possible dimerization | researchgate.net |

| Co(II) complex | 2.60 | Tetragonally distorted octahedral geometry | researchgate.net |

EPR Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II). mdpi.com The EPR spectra provide detailed information about the environment of the unpaired electron and the nature of the metal-ligand bonding. nih.govresearchgate.net For polycrystalline Cu(II) complexes with semicarbazone and thiosemicarbazone ligands, EPR spectra often exhibit axial symmetry. researchgate.netmdpi.com

The analysis of the g-tensor components (g|| and g⊥) from the EPR spectrum can help to elucidate the ground electronic state of the Cu(II) ion and the geometry of the complex. researchgate.net In many Cu(II)-semicarbazone complexes, the observed trend of g|| > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is characteristic of a distorted octahedral or square planar geometry. researchgate.net Furthermore, the EPR spectra of these complexes in solution can show hyperfine coupling to the copper nucleus (I = 3/2) and, in some cases, superhyperfine coupling to coordinated nitrogen atoms (I = 1). mdpi.com The presence of a half-field signal in the EPR spectrum at low temperatures can be an indicator of a dimeric structure. nih.gov

The following table summarizes typical EPR spectral parameters for copper(II) semicarbazone complexes.

| Complex Type | g-values | Hyperfine Coupling | Indicated Geometry/Structure | Reference(s) |

| Polycrystalline Cu(II) complexes | Axial symmetry (g | > g⊥) | Unresolved | |

| Cu(II) complexes in solution | Isotropic g and A values | Resolved Cu (I=3/2) and N (I=1) coupling | Equatorial coordination of nitrogen | mdpi.com |

| Dimeric Cu(II) complexes | Half-field signal observed | - | Dimeric structure | nih.gov |

| Cu(II) complex solid state | g | = 2.1445, g⊥ = 2.0459 | - |

Structure-Property Relationships in this compound Metal Complexes

The coordination geometry—be it octahedral, tetrahedral, or square planar—directly influences the electronic properties of the complex. revistabionatura.comresearchgate.net This is evident in the distinct electronic absorption spectra and magnetic moments associated with different geometries. For example, an octahedral Ni(II) complex will exhibit different d-d transitions and paramagnetism corresponding to two unpaired electrons, compared to a square planar Ni(II) complex, which would be diamagnetic. researchgate.net

EPR studies on paramagnetic complexes, particularly those of Cu(II), reveal a strong correlation between the spectral parameters (g-values and hyperfine coupling constants) and the covalent character of the metal-ligand bonds. mdpi.commdpi.com The nature of the coordination environment affects the electronic transitions, which are observable in UV-Vis spectroscopy. The relationship between the structure and the electrochemical properties is also significant, as the coordination environment can influence the redox potential of the metal center. science.gov These structure-property relationships are fundamental to understanding the behavior of these complexes and tailoring their characteristics for potential applications.

In Vitro Biological Activity Research

In Vitro Antimicrobial Research

A thorough review of scientific literature reveals a notable lack of specific data on the antimicrobial activity of 2-pentanone semicarbazone as a standalone compound. While many studies investigate the antimicrobial properties of semicarbazone derivatives, they typically focus on more complex molecules.

Antibacterial Activity

There is no specific, publicly available research data detailing the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. Scientific investigations that synthesize this compound often do so as a precursor or intermediate for the creation of other compounds, such as 1,2,3-selenadiazoles. tandfonline.com In such studies, the final synthesized derivatives are tested for their biological activity, but the activity of the intermediate this compound is not reported. tandfonline.com General reviews confirm that the semicarbazone scaffold can be a key feature in antibacterial agents, but this activity is typically observed in more complex derivatives or their metal complexes. pharmatutor.orgnanoient.org

Antifungal Activity

Similar to its antibacterial profile, there is no specific data available from in vitro assays on the antifungal activity of this compound. Studies that mention the compound use it in the synthesis of other molecules, with the subsequent antifungal testing performed on those final products rather than the this compound intermediate itself. tandfonline.com While some semicarbazone derivatives have shown significant antifungal activity, these are typically structurally more complex than the simple aliphatic this compound. wiley.com

In Vitro Antitumor Research

A comprehensive search of scientific databases did not yield any studies that have specifically evaluated the in vitro antitumor or cytotoxic activity of this compound. The anticancer potential of the semicarbazone functional group is an active area of research; however, these investigations consistently focus on derivatives that are structurally more elaborate, often featuring aromatic ring systems or coordination with metal ions to enhance their biological effect. nanoient.orgwiley.com For instance, one study that synthesized 18 different semicarbazones for antitumor screening did not include this compound in its panel of tested compounds. wiley.com

Other Documented In Vitro Biological Effects

Beyond antimicrobial and antitumor research, the broader class of semicarbazones has been investigated for other effects, notably as anticonvulsant and antioxidant agents.

Anticonvulsant Activity: There are no documented studies reporting on the in vitro anticonvulsant activity of this compound. Research into anticonvulsant semicarbazones has identified a specific pharmacophore model that typically requires the presence of a lipophilic aryl (aromatic) ring, a feature that the simple aliphatic structure of this compound lacks.

Antioxidant Activity: No specific in vitro antioxidant activity data for this compound has been reported in the scientific literature. Studies on the antioxidant properties of semicarbazones have focused on derivatives possessing structural features capable of scavenging free radicals, such as those derived from compounds with phenolic groups. wiley.com

Analytical Chemistry Applications of Semicarbazones

Role in Qualitative Organic Analysis of Carbonyl Compounds

Semicarbazones are instrumental in the qualitative analysis of carbonyl compounds. numberanalytics.com The reaction of an unknown aldehyde or ketone with semicarbazide (B1199961) produces a solid, crystalline semicarbazone derivative. sathyabama.ac.in This process is a classic method for identifying unknown aldehydes and ketones. numberanalytics.comontosight.ai

The primary advantage of converting a liquid carbonyl compound into a solid semicarbazone is the ability to determine a sharp melting point. sathyabama.ac.inwikipedia.org Compounds with similar boiling points will often have derivatives with significantly different melting points, allowing for a more definitive identification. csub.edu By comparing the experimentally determined melting point of the prepared derivative with known literature values, the identity of the parent carbonyl compound can be confirmed. wvu.edu For instance, 2-pentanone semicarbazone has a reported melting point of 106-108°C. tandfonline.com The formation of these derivatives is often used in conjunction with other chemical tests, such as the 2,4-dinitrophenylhydrazine (B122626) (DNP) test, to confirm the presence of a carbonyl group. numberanalytics.comwvu.edu

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 75039-24-6 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C6H13N3O | chemicalbook.com |

| Molecular Weight | 143.19 g/mol | nih.gov |

| Melting Point | 106-108°C | tandfonline.com |

Spectrophotometric Reagents for Metal Ion Analysis

Semicarbazones and their analogues, such as thiosemicarbazones, are effective spectrophotometric reagents for the determination of various metal ions. sathyabama.ac.iniisc.ac.in These compounds act as chelating ligands, forming stable, colored complexes with transition metal ions like copper(II), nickel(II), cobalt(II), and palladium(II). iisc.ac.inymerdigital.comtandfonline.comjcsp.org.pk The ability to form these complexes is due to the presence of donor atoms like nitrogen and oxygen (or sulfur in thiosemicarbazones) that can coordinate with the metal ion. sathyabama.ac.inymerdigital.com

The intensity of the color of the resulting metal complex is proportional to the concentration of the metal ion, which allows for quantitative analysis using UV-Vis spectrophotometry. scirp.org The formation of intensely colored complexes, which have high molar absorptivities, makes these reagents sensitive for detecting micro-amounts of metal ions in various samples. ymerdigital.comscirp.org For example, different semicarbazone derivatives have been synthesized and studied for their color reactions with metal ions such as cadmium(II), copper(II), nickel(II), and zinc(II). jcsp.org.pk The complexes are often extractable into an organic solvent, which can help to preconcentrate the metal and eliminate interferences. jcsp.org.pkscirp.org

While thiosemicarbazones are more extensively reviewed for these applications, semicarbazones are also recognized for their utility in this area. iisc.ac.inymerdigital.com The synthesis of new semicarbazone ligands continues to be an area of interest for developing selective and sensitive analytical methods for metal determination. sathyabama.ac.injcsp.org.pk

Methodologies for Regeneration of Parent Carbonyl Compounds

The protection of carbonyl groups as semicarbazones is a useful strategy in organic synthesis. tsijournals.com Consequently, the ability to regenerate the parent carbonyl compound from the stable semicarbazone derivative under mild conditions is an important synthetic transformation. tsijournals.comacs.org

Several methods have been developed for the cleavage of semicarbazones to yield the corresponding aldehydes or ketones. These methods often aim to avoid harsh conditions, such as strongly acidic or basic media, which could affect other functional groups in the molecule.

One reported method involves the use of calcium hypochlorite (B82951) [Ca(OCl)2] and moist montmorillonite (B579905) K-10 clay in chloroform (B151607) at room temperature. This system has been shown to effectively convert this compound back to 2-pentanone in 2.75 hours with a high yield.

Table 2: Regeneration of 2-Pentanone from this compound

| Reagents | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|

Other methodologies for the regeneration of carbonyls from their semicarbazones include using reagents such as:

Bismuth trichloride (B1173362) under microwave irradiation. tandfonline.com

Copper (II) chloride dihydrate in refluxing acetonitrile. doi.org

These diverse methods provide chemists with multiple options for deprotection, depending on the specific requirements of their synthetic route.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,4-dinitrophenylhydrazine |

| 2-pentanone |

| This compound |

| Bismuth trichloride |

| Calcium hypochlorite |

| Chloroform |

| Copper (II) chloride dihydrate |

| Montmorillonite K-10 |

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced 2-Pentanone Semicarbazone Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of new derivatives with tailored properties. Researchers are actively exploring modifications to the 2-pentanone backbone and the semicarbazone moiety to enhance biological efficacy or introduce novel functionalities.

One area of focus is the synthesis of derivatives with enhanced biological activity. For instance, the synthesis of novel semicarbazone and thiosemicarbazone derivatives from chalcones containing furan (B31954) and thiophene (B33073) rings has been reported to yield compounds with significant insecticidal activity. tandfonline.comresearchgate.net Another study detailed the synthesis of a series of hydroxyl semicarbazone derivatives of substituted diaryl ketones and acetophenones, which were evaluated for their antibacterial properties. nih.gov The design of these new molecules often involves creating analogues of known biologically active compounds. For example, analogues of 1,5-diphenyl-1-pentanone, a natural product with insecticidal properties, have been synthesized to study their structure-activity relationships. researchgate.net

Furthermore, the incorporation of different chemical groups can lead to derivatives with specific therapeutic applications. A series of novel imidazole-incorporated semicarbazones were synthesized and showed potential as anticonvulsant agents. nih.gov These studies highlight a trend towards rational drug design, where derivatives are created to target specific biological pathways or receptors.

Table 1: Examples of Synthesized Semicarbazone Derivatives and their Potential Applications

| Derivative Class | Starting Materials | Potential Application |

| Chalcone-derived semicarbazones | Chalcones containing furan and thiophene rings | Insecticidal |

| Hydroxyl semicarbazones | Substituted diaryl ketones and acetophenones, N-hydroxy semicarbazide (B1199961) | Antibacterial |

| Imidazole-incorporated semicarbazones | Imidazole-containing ketones, semicarbazide hydrochloride | Anticonvulsant |

This table is generated based on information from multiple research articles. tandfonline.comresearchgate.netnih.govnih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

Traditional methods for synthesizing semicarbazones often involve the use of toxic reagents and require high temperatures for extended periods. geneseo.edu In response to the growing need for environmentally friendly chemical processes, researchers are developing novel synthetic approaches that align with the principles of green chemistry. geneseo.edugeneseo.edu

One promising approach is the use of green solvents. Studies have demonstrated the efficient synthesis of semicarbazones in novel green solvents such as ethyl lactate (B86563) and dimethyl isosorbide (B1672297). geneseo.edugeneseo.edu These reactions can produce high yields at room temperature in a short amount of time. geneseo.edu For example, research has shown that the reaction is most efficient in an 80:20 ratio of ethyl lactate to water and a 92:8 ratio of dimethyl isosorbide to water. geneseo.edu

Solvent-free synthesis is another key area of green chemistry research. tandfonline.comresearchgate.net Methods such as ball-milling have been effectively used for the preparation of semicarbazones from aldehydes or ketones without the need for a solvent, catalyst, or solid support. researchgate.net These solventless methods are not only environmentally benign but also offer advantages in terms of simplicity and speed. tandfonline.comresearchgate.net The "borrowing hydrogen" concept, a catalytic method that uses commodity alcohols as alkylating agents with water as the only byproduct, also represents a sustainable pathway for related synthetic transformations. acs.org

Refined Computational Models for Reactivity and Properties

Computational chemistry plays an increasingly important role in understanding and predicting the properties and reactivity of molecules like this compound. Advanced computational models are being developed to provide insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used method to calculate the optimized molecular geometry, vibrational frequencies, and other electronic properties of semicarbazones and their derivatives. researchgate.net For example, DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set have been used to analyze the vibrational spectra of semicarbazone derivatives. researchgate.net These computational studies help in the detailed interpretation of experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.net

Computational models are also being employed to predict the biological activity and toxicology of these compounds. dadabhoy.edu.pk Structure-activity relationship (SAR) analysis, aided by computational tools, helps in identifying the key structural features responsible for a compound's biological effects. harvard.edu For instance, SAR analysis of a thiosemicarbazone inhibitor of the HDL receptor SR-BI highlighted the crucial role of the sulfur atom and a hydrophobic tail for its inhibitory activity. harvard.edu The development of hybrid QSAR-QBAR models, which combine quantitative structure-activity relationships with physiochemical properties, is another emerging area in computational toxicology. dadabhoy.edu.pk

Expansion of Coordination Chemistry for Catalytic or Material Applications

Semicarbazones, including this compound, are effective chelating agents due to the presence of multiple donor atoms. taylorandfrancis.com This property makes them valuable ligands in coordination chemistry, with the potential to form stable complexes with a variety of transition metals. researchgate.netnih.govcore.ac.uk The resulting metal complexes often exhibit interesting catalytic and material properties. researchgate.netnih.gov

The coordination chemistry of semicarbazones with metals like copper(II) and nickel(II) has been a subject of study. researchgate.nettandfonline.com These complexes can have different geometries, such as octahedral or square planar, depending on the metal ion and the ligands. tandfonline.com For example, novel copper(II) and nickel(II) complexes with 4-methyl-2-pentanone (B128772) semicarbazone have been synthesized and characterized, with an octahedral geometry proposed for these compounds. tandfonline.com The formation of these complexes can be confirmed through various spectroscopic techniques, including IR, UV-Vis, and ESI-MS.

The applications of these coordination compounds are diverse. They are being explored for their catalytic properties in organic synthesis. researchgate.netharamaya.edu.et Furthermore, imine ligand-containing transition metal complexes are being investigated as precursors for the synthesis of metal or metal chalcogenide nanoparticles, indicating their potential in materials science. nih.gov The study of these metal complexes is a significant area of research in bioinorganic chemistry due to their potential pharmacological applications. researchgate.net

Table 2: Coordination Complexes of Semicarbazone Derivatives

| Ligand | Metal Ion | Proposed Geometry |

| 4-methyl-2-pentanone semicarbazone | Cu(II), Ni(II) | Octahedral |

| 2-acetyl benzofuran (B130515) semicarbazone | Cu(II), Fe(III) | Tetrahedral |

| Isopropyl methyl ketone semicarbazone | Ni(II) | Not specified |

Deepening Mechanistic Understanding of In Vitro Biological Interactions

A significant body of research is dedicated to understanding the mechanisms through which this compound and its derivatives exert their biological effects. These studies are crucial for the development of new therapeutic agents and for understanding their mode of action at a molecular level.

Semicarbazones and their metal complexes have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. researchgate.netnih.gov The biological activity is often linked to their ability to chelate metal ions. core.ac.uk The coordination with a metal can modify the lipophilicity of the compound, which in turn affects its ability to enter cells. haramaya.edu.et

Mechanistic studies aim to identify the specific molecular targets of these compounds. For example, research has shown that certain thiosemicarbazone derivatives can inhibit the activity of the scavenger receptor class B, type I (SR-BI), which is involved in HDL metabolism. harvard.edu In another study, a novel imidazole-incorporated semicarbazone was found to elevate the levels of the neurotransmitter γ-amino butyric acid (GABA) in the brain, suggesting a mechanism for its anticonvulsant activity. nih.gov The rate-limiting step in the formation of semicarbazones, which is often the acid-catalyzed dehydration of a carbinolamine intermediate, is also a subject of mechanistic investigation. acs.org A deeper understanding of these fundamental interactions is essential for the rational design of more potent and selective biologically active compounds.

Q & A

Q. How to address low yields in semicarbazone-metal complex syntheses?

Q. What analytical pitfalls arise in characterizing semicarbazone tautomerism, and how are they mitigated?

- Pitfalls : Overlapping NMR signals for keto/enol forms.

- Solutions :

- Variable-temperature NMR to track tautomeric shifts.

- IR spectroscopy in solid vs. solution states .

Q. How can researchers validate the reproducibility of semicarbazone bioactivity data across labs?

- Best Practices :

- Standardize assay protocols (e.g., cell line passage numbers, solvent controls).

- Include positive controls (e.g., fluconazole for antifungal assays) .

Advanced Applications

Q. Can this compound derivatives serve as corrosion inhibitors?

Q. What role do semicarbazones play in spin-crossover materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.